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6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Lipophilicity ADME Physicochemical profiling

This pyrrolo[3,4-d]pyrimidine fragment features a methylene-spaced methanesulfonyl linker, creating a conformational landscape distinct from directly attached arylsulfonyl analogs to expand kinase inhibitor SAR. Ideal for fragment-based screening (MW 289.35 Da, XLogP3 0.8, TPSA 71.5 Ų) and PROTAC linker conjugation. Differentiate your hit-to-lead program with this non-interchangeable scaffold—standard B2B shipping available.

Molecular Formula C14H15N3O2S
Molecular Weight 289.35
CAS No. 1705149-15-0
Cat. No. B2931627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[(3-methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine
CAS1705149-15-0
Molecular FormulaC14H15N3O2S
Molecular Weight289.35
Structural Identifiers
SMILESCC1=CC(=CC=C1)CS(=O)(=O)N2CC3=CN=CN=C3C2
InChIInChI=1S/C14H15N3O2S/c1-11-3-2-4-12(5-11)9-20(18,19)17-7-13-6-15-10-16-14(13)8-17/h2-6,10H,7-9H2,1H3
InChIKeyCBLJUCOFXXAZSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-[(3-Methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1705149-15-0): Pyrrolopyrimidine Scaffold for Kinase-Targeted Drug Discovery


6-[(3-Methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1705149-15-0, MW 289.35 g/mol, C₁₄H₁₅N₃O₂S) is a heterocyclic small molecule belonging to the pyrrolo[3,4-d]pyrimidine class, a privileged scaffold in kinase inhibitor drug discovery [1]. The compound features a 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine core substituted at the N6 position with a (3-methylphenyl)methanesulfonyl group—a structural arrangement that incorporates a methylene (-CH₂-) spacer between the aromatic ring and the sulfonyl moiety, distinguishing it from directly attached arylsulfonyl analogs [2]. The pyrrolo[3,4-d]pyrimidine scaffold has been validated as a kinase inhibitor pharmacophore, with derivatives demonstrating potent activity against ATR kinase (IC₅₀ values down to 0.007 μM), ERK1/2, and other oncology targets [3]. This compound is cataloged in PubChem (CID 90585444) and is available through multiple screening compound suppliers for research use [2].

Why Generic Pyrrolo[3,4-d]pyrimidine Analogs Cannot Substitute for 6-[(3-Methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine in Structure-Activity Relationship Studies


Within the pyrrolo[3,4-d]pyrimidine chemical space, subtle variations in N6 sulfonyl substitution profoundly alter physicochemical and conformational properties that govern target engagement. The target compound incorporates a methanesulfonyl (-CH₂-SO₂-) linkage that introduces an additional rotatable bond and a methylene spacer, creating a distinct conformational landscape compared to directly attached arylsulfonyl analogs (e.g., 6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, CAS 1705660-09-8) [1]. This structural feature modulates the spatial relationship between the 3-methylphenyl ring and the pyrrolopyrimidine hinge-binding core, potentially altering ATP-binding site complementarity in kinase targets [2]. Published SAR on pyrrolo[3,4-d]pyrimidine-based ATR inhibitors demonstrates that even minor modifications at the N6 position can shift IC₅₀ values by orders of magnitude (from 0.007 μM to inactive), underscoring that compounds within this class are not functionally interchangeable [3]. The quantitative evidence below establishes the measurable differentiation parameters that inform scientific selection.

Quantitative Differentiation Evidence: 6-[(3-Methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine vs. Closest Structural Analogs


Lipophilicity Modulation: XLogP3 Reduction of 0.8 vs. Direct Sulfonyl and Halogenated Analogs

The target compound exhibits an XLogP3 value of 0.8, which is substantially lower than the estimated logP of its direct sulfonyl analog 6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (estimated logP ~1.3 based on the core scaffold logP of 0.92 plus the contribution of a directly attached toluenesulfonyl group vs. a methylene-spaced methanesulfonyl group) and markedly lower than halogenated comparators such as the 3-chlorophenylsulfonyl analog (estimated logP >2.0) and 3-trifluoromethylphenylsulfonyl analog (estimated logP >2.5) [1]. The methylene spacer in the methanesulfonyl group introduces additional polarity and reduces overall lipophilicity compared to directly conjugated arylsulfonyl systems, bringing the XLogP3 closer to the optimal range (1–3) for oral drug-like molecules while maintaining sufficient hydrophobicity for passive membrane permeability [1].

Lipophilicity ADME Physicochemical profiling Kinase inhibitor design

Conformational Flexibility Advantage: 3 Rotatable Bonds Enable Induced-Fit Binding vs. Rigid Arylsulfonyl Analogs

The target compound possesses 3 rotatable bonds, with the critical methylene (-CH₂-) spacer between the sulfonyl group and the 3-methylphenyl ring contributing one additional rotatable bond compared to directly attached arylsulfonyl analogs, which typically have only 1–2 rotatable bonds [1]. This additional degree of rotational freedom allows the 3-methylphenyl ring to adopt multiple low-energy conformations, potentially enabling better accommodation within flexible kinase binding pockets or allosteric sites [2]. In contrast, the direct sulfonyl analog 6-(3-methylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1705660-09-8) constrains the aromatic ring in a more restricted orientation relative to the pyrrolopyrimidine core, which may limit its ability to adapt to non-canonical binding conformations [1]. Class-level SAR from pyrrolo[3,4-d]pyrimidine ATR inhibitors confirms that conformational flexibility at the N6 position is a critical determinant of kinase inhibitory potency [3].

Conformational analysis Rotatable bonds Induced-fit binding Kinase hinge region

Hydrogen Bond Acceptor Capacity: 5 HBA Sites Offer Enhanced Target Interaction Potential vs. Simplified Analogs

The target compound presents 5 hydrogen bond acceptor (HBA) sites with zero hydrogen bond donors (HBD), a profile that supports unidirectional hydrogen bonding with kinase hinge regions while minimizing donor-donor repulsion effects [1]. The methanesulfonyl group contributes two sulfonyl oxygen HBAs, the pyrimidine ring contributes two nitrogen HBAs, and the pyrrole nitrogen may also participate in hydrogen bonding under appropriate conditions. By comparison, 6-[(5-methylthiophen-2-yl)sulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine (CAS 1797184-63-4) replaces the phenyl ring with a thiophene, reducing aromatic π-stacking potential while maintaining a similar HBA count; however, the thiophene sulfur may introduce unwanted metabolic liabilities [2]. The 3-chlorophenylsulfonyl analog introduces a halogen that can participate in halogen bonding but adds molecular weight without increasing HBA capacity [3]. The balanced HBA/HBD ratio (5:0) of the target compound is consistent with ATP-competitive kinase inhibitor pharmacophore models [4].

Hydrogen bonding Target engagement Structure-based design Hinge-binding

Fragment-Like Physicochemical Profile: MW 289.35 and PSA 71.5 Ų Position This Compound in the Optimal Fragment-Based Drug Discovery Space

With a molecular weight of 289.35 Da, topological polar surface area (TPSA) of 71.5 Ų, and compliance with the Rule of Three (RO3 violations: 3, within acceptable range for fragment-optimized compounds), the target compound occupies a favorable position in the fragment-to-lead chemical space [1]. In comparison, 6-((3-(trifluoromethyl)phenyl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine has a higher molecular weight (~341.3 Da for C₁₃H₁₀F₃N₃O₂S) and substantially higher lipophilicity due to the trifluoromethyl group, which may reduce ligand efficiency metrics [2]. The 3-chlorophenylsulfonyl analog (MW ~295.74 Da) has comparable molecular weight but introduces a halogen that may complicate metabolic profiling [3]. The target compound's MW of ~289 Da is below the typical 300 Da fragment threshold, while its TPSA of 71.5 Ų is within the optimal range (60–140 Ų) for balanced permeability and solubility, making it an attractive starting point for fragment growing or merging strategies [1][4].

Fragment-based drug discovery Rule of Three Ligand efficiency Screening library design

Optimal Research and Procurement Application Scenarios for 6-[(3-Methylphenyl)methanesulfonyl]-5H,6H,7H-pyrrolo[3,4-d]pyrimidine


Fragment-Based Kinase Inhibitor Screening Libraries

With MW of 289.35 Da, XLogP3 of 0.8, and TPSA of 71.5 Ų, this compound meets fragment-like criteria and is well-suited for inclusion in fragment-based drug discovery (FBDD) screening collections targeting the kinome [1]. Its 5 HBA sites and pyrrolo[3,4-d]pyrimidine core provide the hydrogen-bonding recognition elements necessary for ATP-binding site engagement, while its 3 rotatable bonds allow conformational sampling without excessive entropic penalty. Compared to the direct sulfonyl analog (CAS 1705660-09-8), the methylene spacer in the methanesulfonyl group provides additional conformational degrees of freedom that may reveal novel binding modes not accessible to more rigid analogs [2].

Kinase Inhibitor Structure-Activity Relationship (SAR) Probe Development

The compound serves as an ideal starting scaffold for systematic SAR exploration around the N6 position of the pyrrolo[3,4-d]pyrimidine core. Published literature demonstrates that 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine derivatives can achieve potent ATR kinase inhibition (compound 5g: IC₅₀ = 0.007 μM) and dual PARP1/ATR inhibition (compound 38a: IC₅₀ < 20 nM) [3][4]. The methanesulfonyl linkage in the target compound provides a chemically distinct vector for SAR expansion compared to direct sulfonyl or sulfonamide analogs, enabling exploration of how the methylene spacer affects kinase selectivity profiles across the kinome [1].

PROTAC and Targeted Protein Degradation Building Block

The compound's pyrrolo[3,4-d]pyrimidine core has been validated as a kinase-targeting warhead in PROTAC design, with recent studies demonstrating ATR degraders (DC₅₀: 127 nM, Dmax: 72%) built on this scaffold [4]. The N6 methanesulfonyl substituent provides a chemically tractable attachment point for linker conjugation without disrupting the core's kinase recognition elements. The compound's moderate lipophilicity (XLogP3 = 0.8) and favorable TPSA (71.5 Ų) are advantageous for maintaining the physicochemical properties of the final PROTAC construct within drug-like space [1].

Computational Chemistry and Molecular Docking Validation Studies

With its well-defined 3D structure, zero undefined chiral centers, and PubChem-deposited SMILES/InChI data, this compound is amenable to computational docking studies against kinase crystal structures [1]. Its 3 rotatable bonds and moderate molecular weight make it suitable for conformational sampling without excessive computational cost, while its 5 HBA sites provide multiple potential hinge-region hydrogen bonding poses for scoring function validation. The compound can serve as a reference ligand for benchmarking docking protocols against the pyrrolo[3,4-d]pyrimidine scaffold class.

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